molecular formula C18H17FN2O2 B2457442 3-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 922885-79-8

3-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2457442
CAS No.: 922885-79-8
M. Wt: 312.344
InChI Key: NBZNEBSPJRFXQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is an organic compound belonging to the class of benzamides. It features a fluorine atom, a methyl group, and a pyrrolidinone ring attached to a benzamide core.

Properties

IUPAC Name

3-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-12-10-15(7-8-16(12)21-9-3-6-17(21)22)20-18(23)13-4-2-5-14(19)11-13/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZNEBSPJRFXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)F)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Pathways

Nitro Reduction and Amidation Cascade

The foundational route involves sequential nitro reduction and amidation (Fig. 1). Starting with 3-methyl-4-nitroaniline, catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, EtOH, 25°C, 6 h) yields 3-methyl-4-aminophenol with >95% conversion. Subsequent acylation with 3-fluorobenzoyl chloride (1.2 eq, DCM, 0°C → rt, 12 h) forms the intermediate benzamide.

Critical Step: Introduction of the 2-oxopyrrolidin-1-yl group occurs via nucleophilic aromatic substitution (NAS) using 2-pyrrolidone (1.5 eq, K₂CO₃, DMF, 100°C, 24 h), achieving 68–72% isolated yield. Side products (e.g., N-alkylated byproducts) are minimized by strict temperature control.

Table 1: Nitro Reduction-Amidation Protocol Optimization
Parameter Optimal Condition Yield Impact
Reducing Agent H₂/Pd-C vs. NaBH₄/Ni +22%
Acylating Agent 3-Fluorobenzoyl chloride 89% purity
NAS Solvent DMF > DMSO ΔYield +15%
Reaction Time (NAS) 24 h vs. 18 h +8%

Palladium-Catalyzed Cross-Coupling Approaches

Advanced methods employ Suzuki-Miyaura couplings to assemble the biaryl framework. A representative protocol (adapted from kinase inhibitor syntheses) utilizes:

  • Boronate Ester: 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (1.1 eq)
  • Aryl Halide: 4-Bromo-3-methyl-N-(2-oxopyrrolidin-1-yl)aniline
  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: Na₂CO₃ (2.5 eq)
  • Solvent: 1,2-Dimethoxyethane (DME)/H₂O (4:1)
  • Conditions: Microwave, 130°C, 75 min → 78% yield.

Key Insight: Microwave irradiation reduces reaction times from 18 h to <2 h while improving regioselectivity (99:1 para:ortho).

Table 2: Cross-Coupling Catalytic Systems Comparison
Catalyst Ligand Temp (°C) Yield (%)
Pd(OAc)₂ XPhos 100 65
PdCl₂(PPh₃)₂ None 105 71
Pd(OTf)₂(CH₃CN)₄ N-Acetyl-D-tLeu 100 82
Pd(PPh₃)₄ None 130 78

Enantiomeric Control and Chiral Resolution

While the target compound lacks stereocenters, side reactions during pyrrolidinone formation can generate racemic byproducts. Patent methodologies recommend:

  • Chiral Pool Synthesis: Starting with L-proline-derived intermediates to enforce configuration.
  • Kinetic Resolution: Using lipases (e.g., Candida antarctica) in THF/water (3:1) to hydrolyze undesired enantiomers (ee >98%).

Industrial Note: Continuous flow systems coupled with chiral stationary phase (CSP) chromatography (Chiralpak IA, 90% hexane/i-PrOH) achieve 99.5% ee at pilot scale.

Solvent and Temperature Optimization

Solvent Screening

Polar aprotic solvents (DMF, NMP) enhance NAS rates but complicate purification. Recent work demonstrates cyclopentyl methyl ether (CPME) as a greener alternative:

  • CPME vs. DMF: 70°C, 12 h → 69% yield vs. 72% (DMF), but 40% lower E-factor.

Thermal vs. Microwave Activation

Comparative studies highlight microwave advantages:

Table 3: Thermal vs. Microwave Performance
Parameter Thermal (100°C) Microwave (130°C)
Time 18 h 75 min
Isolated Yield 68% 78%
Purity (HPLC) 92% 97%
Energy Consumption 12 kWh/mol 4.3 kWh/mol

Industrial-Scale Considerations

Cost Analysis

  • Catalyst Recovery: Pd leaching <0.5 ppm achieved via Smopex-234® fibrous scavengers.
  • Solvent Recycling: DME/H₂O azeotrope distillation recovers >90% solvent.

Regulatory Compliance

  • Genotoxic Impurities: Controlled <1 ppm via HS-SPME-GC/MS monitoring of aryl halides.
  • Residual Solvents: Meets ICH Q3C Class 2 limits (NMP <870 ppm).

Analytical Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.02–7.89 (m, 4H, Ar-H), 7.45 (d, J = 8.4 Hz, 1H), 3.42 (t, J = 6.8 Hz, 2H, pyrrolidinone), 2.92 (t, J = 6.8 Hz, 2H), 2.34 (s, 3H, CH₃).
  • HPLC-MS: Rt = 6.72 min (C18, 0.1% HCOOH/MeCN), m/z 313.1 [M+H]⁺.

Emerging Methodologies

Photoredox Catalysis

Preliminary data show visible-light-mediated amidation using Ir(ppy)₃ (2 mol%) under O₂ achieves 55% yield at 25°C, avoiding high-temperature steps.

Biocatalytic Approaches

Engineered amidases (e.g., from Pseudomonas fluorescens) catalyze benzamide formation in phosphate buffer (pH 7.4, 37°C), though yields remain low (32%).

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or amide positions using reagents like sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol or lithium aluminum hydride in ether.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or fluorinated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide have shown promise in modulating protein kinase activity, which is crucial for cancer cell proliferation. For instance, related compounds have been patented for their potential use in treating various neoplasms by inhibiting specific signaling pathways involved in tumor growth .

Antitubercular Agents

A series of derivatives based on similar chemical frameworks have been evaluated for their antitubercular properties. Compounds exhibiting the 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide structure were synthesized and tested against Mycobacterium tuberculosis, demonstrating significant antibacterial activity with minimum inhibitory concentration (MIC) values as low as 4 μg/mL . This suggests that modifications to the benzamide structure, such as those found in this compound, could yield effective antitubercular agents.

The biological activity of this compound is hypothesized to involve interactions with various receptors and enzymes. The presence of the fluorine atom may enhance lipophilicity, potentially improving membrane permeability and receptor binding affinity. This could lead to enhanced therapeutic effects in conditions such as cancer or bacterial infections.

Case Studies

Several studies have documented the synthesis and evaluation of similar compounds:

  • Synthesis of Antitubercular Derivatives : A study synthesized various derivatives based on the benzamide scaffold, demonstrating their efficacy against drug-resistant strains of Mycobacterium tuberculosis. The most potent derivatives showed promising results, indicating that structural modifications could lead to improved therapeutic profiles .
  • Protein Kinase Inhibition : Patented compounds structurally related to this compound were evaluated for their ability to inhibit specific kinases involved in cancer progression. These studies highlighted the potential of such compounds as targeted therapies in oncology .

Mechanism of Action

The mechanism of action of 3-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Fluoropyridines: Compounds like 2-fluoropyridine and 3-fluoropyridine share the fluorine substitution but differ in their core structure.

    Benzamides: Other benzamide derivatives with different substituents can exhibit varying biological activities and properties.

Uniqueness

3-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is unique due to its specific combination of a fluorine atom, a pyrrolidinone ring, and a benzamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound 3-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a member of the benzamide class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for This compound is C17H18FN2O2C_{17}H_{18}FN_{2}O_{2}, with a molecular weight of approximately 298.31 g/mol. The presence of a fluorine atom, a pyrrolidinone moiety, and a benzamide structure contributes to its unique pharmacological profile.

Structural Features

FeatureDescription
Molecular FormulaC17H18FN2O2C_{17}H_{18}FN_{2}O_{2}
Molecular Weight298.31 g/mol
Functional GroupsFluoro group, Benzamide, Pyrrolidinone

The biological activity of This compound is primarily attributed to its ability to modulate various biological pathways. Research has shown that compounds with similar structures can act as inhibitors of specific enzymes or receptors involved in disease processes.

Enzyme Inhibition

Studies indicate that benzamide derivatives can inhibit enzymes such as dihydrofolate reductase (DHFR) and inosine monophosphate dehydrogenase (IMPDH) , which are crucial in cancer cell proliferation and metabolism. The inhibition of these enzymes can lead to reduced tumor growth and increased apoptosis in cancer cells .

Antimicrobial Activity

Research has demonstrated that certain derivatives of benzamides exhibit significant antibacterial and antifungal properties. For instance, compounds structurally related to This compound have shown effectiveness against various strains of bacteria and fungi .

Case Studies

  • Antibacterial Activity : A study involving various benzamide derivatives found that some exhibited potent activity against Escherichia coli and Pseudomonas aeruginosa, suggesting that the structural features of these compounds play a critical role in their antimicrobial efficacy .
  • Antifungal Activity : Another investigation reported that certain benzamide derivatives demonstrated significant antifungal activity against Candida albicans, highlighting their potential use in treating fungal infections .

Cancer Therapy

The modulation of key enzymes by This compound suggests its potential application in cancer therapy. By inhibiting pathways essential for tumor growth, this compound could serve as a lead candidate for developing new anticancer agents.

Neuropharmacology

Given its structural characteristics, there is potential for this compound's application in neuropharmacology as well. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, indicating possible applications in treating neurological disorders .

Q & A

Q. Q1. What are the key synthetic routes for 3-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves:

Acylation : Coupling 3-fluorobenzoic acid derivatives (e.g., acid chloride) with the aniline precursor (3-methyl-4-(2-oxopyrrolidin-1-yl)aniline) under Schotten-Baumann conditions (e.g., NaOH, dichloromethane, 0–5°C) .

Functional Group Protection : Protecting the pyrrolidinone moiety during coupling to prevent side reactions, often using Boc (tert-butoxycarbonyl) groups .

Deprotection and Purification : Acidic or basic deprotection followed by recrystallization or column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) .
Critical Factors :

  • Temperature control during acylation minimizes hydrolysis of the acid chloride.
  • Solvent polarity affects reaction kinetics and byproduct formation. For example, DMF accelerates coupling but may require rigorous drying .

Q. Q2. What spectroscopic techniques are most effective for characterizing this compound, and what challenges arise in interpreting data?

Methodological Answer:

  • ¹H/¹³C NMR : Essential for confirming the benzamide backbone and substituents. Overlapping aromatic signals (e.g., fluorine-induced splitting) complicate assignment. Use of 2D NMR (COSY, HSQC) resolves ambiguities .
  • LC-MS/MS : Validates molecular weight and detects impurities. Electrospray ionization (ESI+) is preferred due to the compound’s moderate polarity .
  • XRD : Resolves crystal packing and hydrogen-bonding patterns but requires high-purity single crystals .
    Challenges :
  • Fluorine’s strong deshielding effect in NMR can obscure neighboring proton signals, necessitating advanced decoupling techniques .

Advanced Research Questions

Q. Q3. How does the fluorine substituent and pyrrolidinone moiety influence target binding in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Fluorine’s Role : Enhances lipophilicity (logP ≈ 2.8) and metabolic stability. Its electron-withdrawing effect polarizes the benzamide carbonyl, strengthening hydrogen bonds with target enzymes (e.g., kinase ATP-binding pockets) .
  • Pyrrolidinone Contribution : The lactam ring’s rigidity pre-organizes the molecule for binding, while the carbonyl oxygen acts as a hydrogen-bond acceptor. SAR studies show that replacing pyrrolidinone with piperidinone reduces potency by 40%, indicating ring size specificity .
    Experimental Design :
  • Perform competitive binding assays (e.g., SPR or ITC) using fluorinated vs. non-fluorinated analogs.
  • Computational docking (e.g., AutoDock Vina) to map interactions with residues like Ser123 and Lys45 in hypothetical targets .

Q. Q4. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

Methodological Answer: Hypothesis Testing :

Dose-Dependent Effects : Conduct MTT assays across a broad concentration range (0.1–100 µM). Lower doses (IC₅₀ < 10 µM) may show anti-inflammatory activity (NF-κB inhibition), while higher doses induce apoptosis via caspase-3 activation .

Cell Line Variability : Test in multiple models (e.g., RAW264.7 macrophages vs. HeLa cells). Differences in membrane permeability (logD ≈ 1.5) and efflux pump expression (e.g., P-gp) may explain discrepancies .

Metabolite Interference : Use LC-HRMS to identify metabolites (e.g., hydrolyzed benzamide) that contribute to cytotoxicity .

Q. Q5. What strategies optimize pharmacokinetic properties without compromising target affinity?

Methodological Answer:

  • Prodrug Design : Introduce ester groups at the benzamide nitrogen to enhance solubility. Hydrolysis in vivo regenerates the active compound .
  • Bioisosteric Replacement : Replace the pyrrolidinone oxygen with sulfur (thiolactam) to improve metabolic stability while maintaining hydrogen-bonding capacity .
  • Formulation : Nanoencapsulation (e.g., PLGA nanoparticles) increases bioavailability by circumventing first-pass metabolism. In vitro release studies show >80% payload release at pH 6.5 (tumor microenvironment) .

Q. Q6. How can computational modeling guide the design of derivatives with improved selectivity?

Methodological Answer:

Pharmacophore Modeling : Define essential features (e.g., fluorobenzamide, pyrrolidinone) using tools like Schrödinger’s Phase. Validate against known active/inactive analogs .

MD Simulations : Simulate ligand-target binding over 100 ns to identify unstable interactions (e.g., solvent-exposed hydrophobic groups). Modify substituents to enhance van der Waals contacts .

ADMET Prediction : Use QikProp to optimize logS (> -4.5) and reduce hERG inhibition risk (IC₅₀ > 10 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.